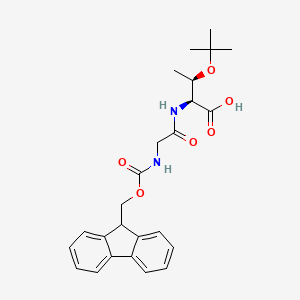![molecular formula C9H12ClF3N2O B1532782 1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride CAS No. 942938-68-3](/img/structure/B1532782.png)
1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various methods. For example, the synthesis of “2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine” involves the use of reagents such as lithium aluminum hydride, pyridinium tribromide, and 2-mercaptobenzimidazole . A patent describes a process for the preparation of nitropyridine derivatives, which could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “3-(2,2,2-trifluoroethoxy)azetidine hydrochloride” is "1S/C5H8F3NO.ClH/c6-5(7,8)3-10-4-1-9-2-4;/h4,9H,1-3H2;1H" . For “[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid”, the InChI code is "1S/C7H7BF3NO3/c9-7(10,11)4-15-6-2-1-5(3-12-6)8(13)14/h1-3,13-14H,4H2" .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can provide some insights. For example, “3-(2,2,2-trifluoroethoxy)azetidine hydrochloride” is a solid with a storage temperature of 4°C . Another compound, “(2,2,2-trifluoroethoxy)carbohydrazide hydrochloride”, is a powder stored at room temperature .
Aplicaciones Científicas De Investigación
Modulatory Effects of Polyamines on Fruits
- Polyamines such as Putrescine, Spermine, and Spermidine play vital roles in regulating fruit development, ripening, and senescence processes. Exogenous application of these polyamines can extend the shelf life of fruits by modulating their anti-ethylene nature, reducing respiration rates, and enhancing quality attributes (Sharma et al., 2017).
Paraquat Poisonings and Lung Toxicity
- The review on Paraquat dichloride, a widely used herbicide, focuses on its lung toxicity mechanisms and the lack of effective treatments for human poisonings. It emphasizes the critical need for understanding its toxicodynamic effects for better clinical management of poisonings (Dinis-Oliveira et al., 2008).
Ethylene Inhibition in Postharvest Fruit and Vegetable Quality
- Tools for inhibiting ethylene action, such as polyamines and 1-methylcyclopropene, are reviewed for their efficacy in maintaining postharvest quality and extending the shelf-life of fruits and vegetables. The review outlines how these tools can help in reducing the detrimental effects of ethylene during storage (Martínez-Romero et al., 2007).
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives
- Pyridine derivatives are highlighted for their significant roles in medicinal chemistry and chemosensing applications. The review covers their biological activities, including antibacterial, antifungal, and anticancer properties, and their potential as chemosensors in detecting various species (Abu-Taweel et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O.ClH/c1-6(13)7-2-3-8(14-4-7)15-5-9(10,11)12;/h2-4,6H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPOLFLRHNUHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)OCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)
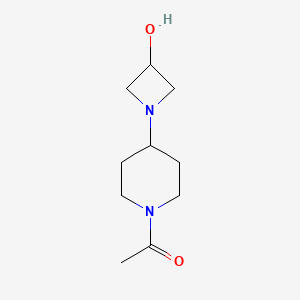

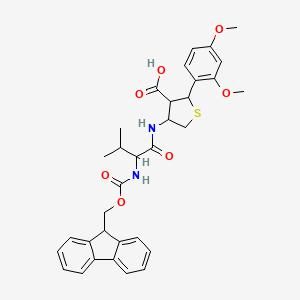
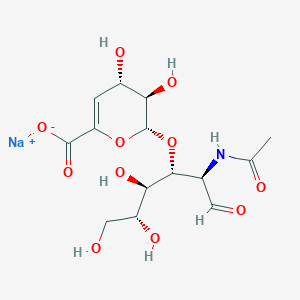
![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)

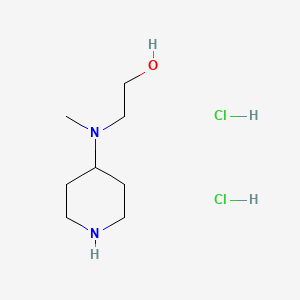
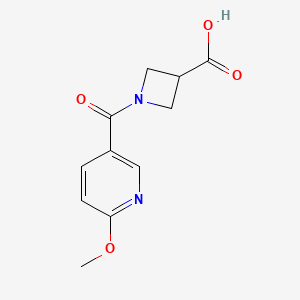
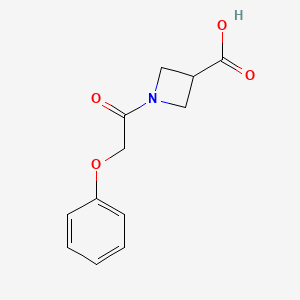
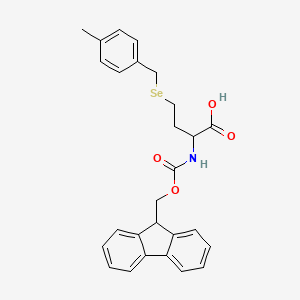
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)
